N-Ethyl-N-methylethanamine trifluoromethanesulfonate
Overview
Description
N-Ethyl-N-methylethanamine trifluoromethanesulfonate is a chemical compound with the molecular formula C6H14F3NO3S. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Scientific Research Applications
N-Ethyl-N-methylethanamine trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Mechanism of Action
Target of Action
Diethylmethylammonium trifluoromethanesulfonate, also known as N-ethyl-N-methylethanamine;trifluoromethanesulfonic acid, is a protic ionic liquid . Its primary targets are electrochemical processes, particularly those involved in water electrolysis .
Mode of Action
This compound interacts with its targets by facilitating electrochemical reactions. It has been demonstrated that diethylmethylammonium trifluoromethanesulfonate can be used as an electrolyte for intermediate temperature water electrolysis . The cyclic voltammograms of this compound on a Pt electrode show a potential window of 2.5 V, which is beyond the water decomposition potential of 1.23 V .
Biochemical Pathways
The compound affects the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) pathways . Two HERs are observed on a Pt electrode in both “as prepared” diethylmethylammonium trifluoromethanesulfonate and 10% diethylmethylammonium trifluoromethanesulfonate in water . The first HER involves H3O+ and the second HER involves diethylmethylammonium cation .
Result of Action
The result of the compound’s action is the facilitation of electrochemical reactions, particularly water electrolysis . It enables the production of hydrogen and oxygen gases through the HER and OER, respectively .
Action Environment
The action, efficacy, and stability of diethylmethylammonium trifluoromethanesulfonate are influenced by environmental factors such as temperature and humidity . For instance, in dry air and ambient air, a Zn/air cell using this compound as an electrolyte was quite stable for about 700 hours .
Future Directions
Diethylmethylammonium trifluoromethanesulfonate has shown promise in the field of energy storage and fuel cells . Its use as an electrolyte in a secondary Zn/air battery and in the creation of mixed electrolytes for nonhumidified intermediate temperature fuel cells (IT-FCs) suggests potential future applications in these areas .
Biochemical Analysis
Biochemical Properties
It has been shown to interact with various enzymes and proteins in the context of its use as an electrolyte . The nature of these interactions is largely determined by the ionic properties of the compound .
Cellular Effects
It is known that ionic liquids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, diethylmethylammonium trifluoromethanesulfonate has been shown to have stable effects over time
Metabolic Pathways
It is known that ionic liquids can interact with various enzymes and cofactors .
Transport and Distribution
It is known that ionic liquids can interact with various transporters and binding proteins .
Subcellular Localization
It is known that ionic liquids can interact with various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-methylethanamine trifluoromethanesulfonate can be synthesized through the reaction of N-ethyl-N-methylethanamine with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves mixing the reactants in an inert atmosphere, often at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methylethanamine trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of substituted amines .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Ethyl-N-methylethanamine trifluoromethanesulfonate include:
- N,N-Diethylmethylamine trifluoromethanesulfonate
- N-Methyl-N-ethylamine trifluoromethanesulfonate
- N,N-Dimethylethylamine trifluoromethanesulfonate
Uniqueness
This compound is unique due to its specific combination of the ethyl and methyl groups with the trifluoromethanesulfonate moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
N-ethyl-N-methylethanamine;trifluoromethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.CHF3O3S/c1-4-6(3)5-2;2-1(3,4)8(5,6)7/h4-5H2,1-3H3;(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFEDACBXJNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC.C(F)(F)(F)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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